molecular formula C19H16ClN3O4 B2817557 (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide CAS No. 1001753-95-2

(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide

Cat. No.: B2817557
CAS No.: 1001753-95-2
M. Wt: 385.8
InChI Key: HCQVGBUROOLFCV-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide" features a conjugated enamide backbone with a 2-chlorophenyl group at the α-position and a 1,3,4-oxadiazole ring substituted with 2,4-dimethoxyphenyl at the amide nitrogen. This structure combines electron-withdrawing (chlorophenyl, oxadiazole) and electron-donating (dimethoxyphenyl) moieties, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-25-13-8-9-14(16(11-13)26-2)18-22-23-19(27-18)21-17(24)10-7-12-5-3-4-6-15(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQVGBUROOLFCV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Acrylamide Formation: The acrylamide group is introduced through the reaction of an appropriate amine with acryloyl chloride or acrylamide in the presence of a base.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the acrylamide derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the oxadiazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the acrylamide group or the aromatic rings using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Preliminary studies suggest that compounds similar to (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide exhibit diverse biological activities. These may include:

  • Anticancer Activity: The oxadiazole moiety has been linked to anticancer properties in various compounds. Research indicates that derivatives can inhibit cancer cell proliferation by inducing apoptosis or blocking cell cycle progression.
  • Antimicrobial Properties: Compounds containing oxadiazole rings have shown effectiveness against various bacterial strains and fungi, indicating potential as antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of oxadiazole derivatives. For example, modifications to the oxadiazole structure have been associated with improved neuroprotection against oxidative stress and neurodegenerative diseases such as Alzheimer's disease . This is particularly relevant given the increasing prevalence of neurodegenerative conditions.

Anti-inflammatory Activity

Compounds with oxadiazole structures have demonstrated anti-inflammatory effects in vitro and in vivo. This includes modulation of inflammatory pathways and reduction of cytokine release, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of oxadiazole derivatives, researchers synthesized several compounds similar to this compound. These compounds were tested against various cancer cell lines, revealing significant cytotoxic effects and the ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection in Alzheimer’s Models

Another study focused on the neuroprotective effects of oxadiazole-based compounds in models of Alzheimer’s disease. The research demonstrated that these compounds could activate neuroprotective pathways and reduce amyloid-beta toxicity in neuronal cultures .

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The 1,3,4-oxadiazole ring in the target compound distinguishes it from analogs with thiadiazole (e.g., ) or imidazole (e.g., ) cores. Oxadiazoles are known for their metabolic stability and π-electron-deficient nature, which enhance binding to biological targets compared to thiadiazoles, which may exhibit weaker aromaticity .

Table 1: Heterocycle Comparison

Compound Core Heterocycle Key Substituents Molecular Weight (Da)*
Target Compound 1,3,4-Oxadiazole 2-Chlorophenyl, 2,4-dimethoxyphenyl ~415.84
(2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-... 1,3,4-Thiadiazole Cinnamoylamino, 4-chlorophenyl ~443.92
(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-... Furan Cyano, 4-methylphenyl ~410.43
(E)-2-Cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-... Thiazole Dichlorophenyl, hydroxy-methoxyphenyl ~486.33

*Calculated based on molecular formulas from .

Substituent Effects
  • Chlorophenyl Groups: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl () and dichlorophenyl () analogs.
  • Methoxy vs. Nitro Groups : The 2,4-dimethoxyphenyl group in the target provides electron-donating effects, unlike nitro-substituted analogs (e.g., ), which are strongly electron-withdrawing. Methoxy groups may enhance solubility and modulate pharmacokinetics .

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings regarding its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group linked through an oxadiazole moiety. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Michael Acceptors : The α,β-unsaturated carbonyl system in the compound allows it to act as a Michael acceptor. This property enables it to react with nucleophiles such as thiol groups in proteins, potentially modulating enzyme activities and influencing cellular pathways associated with cancer cell proliferation and apoptosis .
  • Inhibition of Carbonic Anhydrase II (CA-II) : Similar compounds have shown inhibitory effects on CA-II, an enzyme implicated in various cancers. For example, derivatives with oxadiazole structures have demonstrated selective inhibition against CA-II with IC50 values ranging from 12.1 to 53.6 µM . While specific data for our compound is not available, structural similarities suggest potential inhibitory activity.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Cell Line : A study reported that related oxadiazole derivatives showed cytotoxic effects comparable to standard chemotherapeutics like Doxorubicin . The presence of electron-donating groups such as methoxy enhances this activity.

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for anti-inflammatory properties. For example:

  • Inhibitory Studies : Certain oxadiazole derivatives exhibited strong anti-inflammatory activity in vitro, indicating that modifications in the structure can enhance therapeutic efficacy against inflammatory conditions .

In Vitro Studies

A series of in vitro studies have been conducted on related compounds showing promising results:

CompoundCell LineIC50 Value (µM)Activity
4aMCF-712.1 ± 0.86High
4cMCF-713.8 ± 0.64High
4bMCF-719.1 ± 0.88Moderate

These studies highlight the potential of oxadiazole derivatives in targeting cancer cell proliferation .

Q & A

Q. Synthetic Routes :

Oxadiazole Core Formation : Cyclization of thiosemicarbazide derivatives using POCl₃ at 90°C for 3 hours under reflux . Alternative methods employ hydrazide intermediates treated with carbon disulfide in alkaline media .

Substituent Introduction : Sulfonylation or nucleophilic substitution to attach the 2,4-dimethoxyphenyl group. For example, reacting chlorosulfonated intermediates with 2,4-dimethoxyphenyl Grignard reagents .

Amide Coupling : Carbodiimide-mediated coupling (EDC/HOBt) in anhydrous DMF at 0–5°C to attach the (2E)-3-(2-chlorophenyl)prop-2-enamide moiety .

Q. Optimization Strategies :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Temperature : Slow POCl₃ addition (<10°C) minimizes exothermic side reactions .
  • Purification : Gradient column chromatography (hexane:EtOAc) removes dimeric byproducts .

What analytical techniques are essential for confirming the structure and purity of this compound?

  • (Basic Research Question) *

Q. Key Techniques :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., vinyl protons at δ 6.8–7.2 ppm for E-configuration ).
  • IR Spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) with <5 ppm accuracy .

Q. Advanced Conflict Resolution :

  • X-ray Crystallography : SHELXL refinement (R factor <0.05) resolves stereochemical ambiguities .
  • 2D NMR (HSQC/HMBC) : Distinguishes regioisomers by correlating ambiguous protons with adjacent carbons .

What biological activities are reported for this compound, and how do structural modifications influence potency?

  • (Basic Research Question) *

Q. Reported Activities :

  • Anticancer : IC₅₀ values of 2–15 µM in HepG2 and A549 cells via Bcl-2 inhibition .
  • Antimicrobial : MIC of 8 µg/mL against S. aureus by disrupting cell wall synthesis .

Q. Advanced SAR Insights :

  • Electron-Withdrawing Groups : Chlorophenyl substituents enhance cytotoxicity by 30% compared to methoxy analogs .
  • Oxadiazole Modifications : Replacing 1,3,4-oxadiazole with thiadiazole reduces activity, highlighting core specificity .

How can computational modeling predict interactions between this compound and biological targets?

  • (Advanced Research Question) *

Q. Methodology :

Descriptor Generation : SMILES/InChI inputs (e.g., C=CC(=O)N...) for molecular docking .

Docking Simulations : AutoDock Vina evaluates binding affinities to enzymes (e.g., urease) with RMSD <2.0 Å .

MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Validation : Compare computational predictions with experimental IC₅₀ values and crystallographic data .

How should researchers address contradictory cytotoxicity reports across cell lines?

  • (Advanced Research Question) *

Q. Root Causes :

  • Assay Variability : MTT (24h) vs. SRB (48h) protocols yield differing IC₅₀ values .
  • Solubility Artifacts : DMSO >0.1% induces false positives; pre-test solubility via HPLC .

Q. Resolution Strategies :

  • Standardized Assays : Follow CLSI guidelines for viability assays .
  • Target Knockdown : siRNA silencing of suspected targets (e.g., Bcl-2) confirms mechanism .

What strategies improve stability and solubility for in vitro studies?

  • (Basic Research Question) *

Q. Stability :

  • pH Sensitivity : Degrades rapidly at pH >10; use buffered solutions (pH 7.4) .
  • Light Sensitivity : Store in amber vials at -20°C .

Q. Solubility :

  • Co-solvents : 10% DMSO in PBS achieves 5 mM solubility .
  • Nanoformulations : Liposomal encapsulation improves aqueous dispersion 10-fold .

How is SHELXL employed in crystallographic refinement for this compound?

  • (Advanced Research Question) *

Q. Protocol :

Data Collection : High-resolution (<1.0 Å) synchrotron data reduces overfitting .

Refinement : SHELXL parameters:

  • L.S. 10 for least-squares convergence.
  • TWIN command for handling twinned crystals .

Validation : Check Rint <0.05 and Flack parameter for enantiomer purity .

Case Study : A 2008 study resolved chiral centers with SHELXL (R factor = 0.043) .

What reaction conditions minimize byproducts during oxadiazole ring formation?

  • (Advanced Research Question) *

Q. Optimization :

  • Reagent Ratios : 1:1.2 hydrazide:POCl₃ minimizes uncyclized intermediates .
  • Solvent : Anhydrous DMF reduces hydrolysis byproducts .
  • Workup : Ammonia neutralization (pH 8–9) precipitates pure oxadiazole .

Byproduct Analysis : LC-MS identifies dimers; column chromatography (SiO₂) removes them .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.